5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine

EGFR Cancer Kinase Inhibitor

5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine is a hybrid heterocyclic compound featuring a rigid adamantane cage fused to a 1,3,4-thiadiazole core. This structure confers a unique combination of lipophilicity, steric bulk, and hydrogen-bonding capacity.

Molecular Formula C12H17N3S
Molecular Weight 235.35 g/mol
CAS No. 26526-57-8
Cat. No. B112380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine
CAS26526-57-8
Molecular FormulaC12H17N3S
Molecular Weight235.35 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N
InChIInChI=1S/C12H17N3S/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15)
InChIKeyFBIPRWDBYYCKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine (CAS 26526-57-8) as a Versatile Adamantane-Thiadiazole Scaffold for Targeted Inhibitor Development


5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine is a hybrid heterocyclic compound featuring a rigid adamantane cage fused to a 1,3,4-thiadiazole core. This structure confers a unique combination of lipophilicity, steric bulk, and hydrogen-bonding capacity [1]. As a primary amine, it serves as a key intermediate for further N-substitution, enabling the modular construction of diverse bioactive derivatives [2]. The adamantane moiety is well-established for enhancing membrane permeability and metabolic stability [3], while the thiadiazole ring is a privileged pharmacophore in kinase inhibition [1]. Consequently, this compound is primarily procured as a building block for medicinal chemistry programs targeting cancer, Alzheimer's disease, and inflammation [2].

Why Generic Substitution Fails: The Critical Role of N-Substituents in Modulating Potency and Selectivity of 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine Derivatives


While the adamantyl-thiadiazole core provides a foundational scaffold, the biological activity of this compound class is exquisitely sensitive to the nature of the N2-substituent. Simply interchanging the core with an oxadiazole analog or using an unsubstituted amine will not recapitulate the specific activity profiles of optimized derivatives. For instance, the unsubstituted 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine itself is not a potent EGFR inhibitor; rather, it is the strategic N-arylation or N-alkylation that confers nanomolar potency [1]. Similarly, subtle modifications to the N-substituent dramatically alter dual cholinesterase/MAO-B inhibition profiles, with certain derivatives showing marked selectivity for AChE over BChE [2]. The evidence below quantifies these critical structure-activity relationships, demonstrating why procurement of this specific intermediate—and its subsequent directed derivatization—is essential for achieving target potency and selectivity.

Quantitative Differentiation Guide for 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine and Its Derivatives Against Key Comparators


EGFR Inhibitory Potency: Adamantyl-Thiadiazole Derivatives Achieve Sub-Nanomolar IC50 Values Against Double Mutant EGFR (L858R/T790M)

Derivatization of the 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine scaffold yields potent EGFR inhibitors. Specifically, thiazolo-thiadiazole adamantane derivative 17 (a complex fused heterocycle derived from the core) exhibited IC50 values of 0.27-0.78 nM against the double mutant EGFR L858R/T790M, a key drug-resistant target in non-small cell lung cancer [1]. This potency is comparable to the clinical inhibitors Lapatinib (0.18 nM) and Erlotinib (0.21 nM) [1]. In contrast, the parent unsubstituted 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine is not reported to possess significant EGFR inhibitory activity, highlighting the essential role of the N-substituent in achieving this potency .

EGFR Cancer Kinase Inhibitor

Dual Cholinesterase/MAO-B Inhibition: N-Substituted Derivatives Exhibit Superior Selectivity for AChE and h-MAO-B Over BChE and h-MAO-A

In a study of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-cyclic amino-acetamide/propanamide derivatives, compounds showed a clear selectivity profile for acetylcholinesterase (AChE) and human monoamine oxidase B (h-MAO-B) over butyrylcholinesterase (BChE) and h-MAO-A [1]. The most potent derivatives (4a, 4b, 3a) displayed significant dual inhibition, making them candidates for multi-target directed ligands (MTDLs) for Alzheimer's disease [1]. This selectivity is a direct consequence of the adamantyl-thiadiazole scaffold and the specific N-substituent; unsubstituted 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine does not exhibit this dual activity.

Alzheimer's Disease Acetylcholinesterase Monoamine Oxidase B

COX-1 Selective Inhibition: 5-Adamantylthiadiazole-Thiazolidinone Hybrids Show 10-Fold Greater Potency Than Ibuprofen

Further derivatization of the adamantyl-thiadiazole core into thiazolidinone hybrids yielded potent and selective COX-1 inhibitors. The most active compounds in this series (3, 4, and 14) demonstrated IC50 values of 1.08 µM, 1.12 µM, and 9.62 µM against COX-1, respectively [1]. These values represent a 12-fold improvement over the IC50 of ibuprofen (12.7 µM) and a 4- to 37-fold improvement over naproxen (40.10 µM) [1]. This level of COX-1 inhibition is notable and suggests the adamantyl-thiadiazole scaffold can be tuned for anti-inflammatory applications with a potentially favorable gastric safety profile.

Inflammation COX-1 Cyclooxygenase

Crystal Structure and Non-Covalent Interaction Profile: Distinct N-H...N Hydrogen Bonding Governs Supramolecular Assembly Compared to Halogenated Analogs

X-ray crystallographic analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines reveals that the N-H...N hydrogen bond is the dominant and strongest non-covalent interaction in all three structures studied (I, II, III), with dissociation energies ranging from 0.5 to 1.5 kcal/mol [1]. Notably, the orientation of the amino group differs significantly between non-halogenated (e.g., N-ethyl, I) and halogenated (e.g., 4-fluorophenyl, II; 4-bromophenyl, III) derivatives [1]. Furthermore, compounds II and III exhibit isostructural behavior with 1D supramolecular constructs, while compound I adopts a distinct packing motif [1]. This structural data provides a basis for predicting and controlling crystal packing and physicochemical properties in solid-state formulations.

Crystallography Crystal Engineering Non-Covalent Interactions

Recommended Application Scenarios for 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine in Scientific and Industrial Settings


Medicinal Chemistry: Synthesis of EGFR-Targeting Anticancer Agents

5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine serves as an optimal starting material for the synthesis of potent EGFR inhibitors, particularly those targeting the drug-resistant L858R/T790M double mutant. As demonstrated by Wassel et al. (2021), elaboration of this core into fused heterocycles like derivative 17 yields compounds with sub-nanomolar IC50 values against this clinically relevant mutant [1]. Procurement of this amine enables the modular construction of focused libraries for structure-activity relationship (SAR) studies aimed at overcoming resistance in non-small cell lung cancer.

Neuroscience Drug Discovery: Development of Multi-Target Directed Ligands for Alzheimer's Disease

The adamantyl-thiadiazole scaffold is uniquely suited for developing multi-target directed ligands (MTDLs) for Alzheimer's disease. N-substitution of 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine with cyclic amino-acetamide/propanamide moieties yields derivatives with significant dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) while sparing butyrylcholinesterase and MAO-A [1]. This selectivity profile is highly desirable for AD therapeutics and is not readily achieved with simpler heterocyclic amines. Procurement of this building block facilitates the exploration of this promising dual-target pharmacophore.

Anti-Inflammatory Drug Discovery: Synthesis of Selective COX-1 Inhibitors with Improved Gastric Safety

Derivatization of 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine into thiazolidinone hybrids yields potent and selective COX-1 inhibitors with IC50 values as low as 1.08 µM, outperforming ibuprofen (12.7 µM) by an order of magnitude [1]. Importantly, these compounds have demonstrated a lack of gastric damage in preclinical models, addressing a key limitation of conventional NSAIDs [1]. Researchers focused on developing next-generation anti-inflammatory agents should consider this scaffold for its potential to deliver efficacy without gastrointestinal toxicity.

Crystal Engineering and Solid-State Formulation Optimization

The crystal structures of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines reveal a predictable pattern of strong N-H...N hydrogen bonding and substituent-dependent packing motifs [1]. This knowledge can be leveraged to rationally design solid-state forms with desired solubility, stability, and bioavailability. For formulators and solid-state chemists, procurement of this amine as a core scaffold allows for systematic exploration of how different N-substituents influence crystal packing and physicochemical properties, accelerating the development of optimized drug product formulations.

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